Ethyl 5-isopropylpicolinate Ethyl 5-isopropylpicolinate
Brand Name: Vulcanchem
CAS No.: 108734-04-9
VCID: VC14446579
InChI: InChI=1S/C11H15NO2/c1-4-14-11(13)10-6-5-9(7-12-10)8(2)3/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Ethyl 5-isopropylpicolinate

CAS No.: 108734-04-9

Cat. No.: VC14446579

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-isopropylpicolinate - 108734-04-9

Specification

CAS No. 108734-04-9
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name ethyl 5-propan-2-ylpyridine-2-carboxylate
Standard InChI InChI=1S/C11H15NO2/c1-4-14-11(13)10-6-5-9(7-12-10)8(2)3/h5-8H,4H2,1-3H3
Standard InChI Key FTFHLTWDEWYZLH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=C(C=C1)C(C)C

Introduction

Structural Characteristics and Molecular Properties

Ethyl 4-isopropylpicolinate belongs to the picolinic acid ester family, characterized by a pyridine ring substituted with an isopropyl group at the 4-position and an ethyl ester at the 2-position. Its molecular formula is C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2, with a molecular weight of 193.24 g/mol . The InChIKey (LTXTVARMBZGFHB-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which influences its reactivity and interactions .

Key Structural Features:

  • Pyridine Core: The aromatic ring provides electron-withdrawing effects, enhancing the electrophilicity of the ester group.

  • Isopropyl Substituent: Steric bulk at the 4-position modulates reactivity in hydrolysis and coordination reactions .

  • Ethyl Ester: A hydrolytically labile group that serves as a precursor for bioactive acids .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed esterification of 4-isopropylpicolinic acid with ethanol. A representative protocol involves refluxing picolinic acid (5.0 g, 41 mmol) with concentrated H2SO4\text{H}_2\text{SO}_4 (12 mL) in anhydrous ethanol (40 mL) overnight . Post-reaction workup includes neutralization with Na2CO3\text{Na}_2\text{CO}_3, extraction with CH2Cl2\text{CH}_2\text{Cl}_2, and purification to yield an 85% product .

Optimization Parameters:

  • Catalyst: Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or pp-toluenesulfonic acid.

  • Temperature: 60–80°C under reflux.

  • Solvent: Ethanol or toluene (for azeotropic water removal) .

Industrial Production

Industrial processes employ continuous flow reactors to enhance efficiency, utilizing high-purity reagents and stringent temperature control to maintain >95% purity.

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield 4-isopropylpicolinic acid, a key intermediate for agrochemicals .

ConditionCatalystProductYield
Acidic (Reflux)H2SO4\text{H}_2\text{SO}_44-Isopropylpicolinic acid85–90%
Basic (NaOH\text{NaOH}, 80°C)Aqueous baseSodium 4-isopropylpicolinate92%

The electron-withdrawing pyridine ring stabilizes the tetrahedral intermediate during hydrolysis, accelerating reaction rates .

Coordination Chemistry

Ethyl 4-isopropylpicolinate acts as a bidentate ligand, coordinating via the pyridinic nitrogen and ester carbonyl oxygen. Studies on vanadium(V) peroxo complexes reveal a distorted pentagonal bipyramidal geometry, with steric hindrance from the isopropyl group reducing coordination efficiency compared to methyl picolinate .

Ligand Strength Comparison:

LigandRelative Coordination Strength
Ethyl 4-isopropylpicolinate0.75
Methyl picolinate1.00
Picolinamide1.45

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